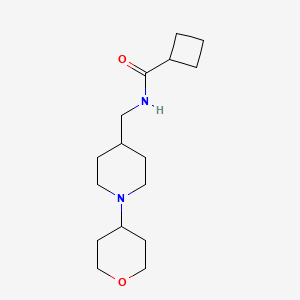

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Description

Propriétés

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c19-16(14-2-1-3-14)17-12-13-4-8-18(9-5-13)15-6-10-20-11-7-15/h13-15H,1-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAIASXPZUCXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine with appropriate reagents under controlled conditions.

Cyclobutanecarboxamide Formation: The piperidine intermediate is then coupled with cyclobutanecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific sites, particularly on the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been investigated for its potential therapeutic effects across various medical domains:

- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, may induce apoptosis in tumor cells by activating pathways such as HIF-1 (Hypoxia-Inducible Factor 1) and influencing the expression of proteins like cleaved caspase-3.

- Antiviral and Antimicrobial Properties : The compound has shown promise in studies targeting viral replication and bacterial growth inhibition, suggesting potential applications in treating infectious diseases.

- Neurological Applications : Its influence on neurotransmitter levels positions it as a candidate for addressing mood disorders and neurodegenerative diseases .

Biological Research

The biological activity of this compound is primarily characterized by:

- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), which are crucial for cellular signaling pathways, potentially leading to therapeutic effects in various conditions .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

Industrial Applications

In the industrial context, this compound serves as:

- Building Block in Synthesis : It is utilized as a precursor in the synthesis of more complex organic molecules, particularly those with pharmaceutical applications.

- Specialty Chemicals Production : The unique properties of this compound make it valuable in creating specialty chemicals with tailored functionalities for various industrial applications .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : This involves reacting 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amines under controlled conditions to yield the piperidine ring.

- Cyclobutanecarboxamide Formation : The piperidine intermediate is coupled with cyclobutanecarboxylic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Mécanisme D'action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

- N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

- 4-(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Uniqueness

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Activité Biologique

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O

Molecular Weight: 235.33 g/mol

CAS Number: 1286274-47-2

The compound features a piperidine ring, a tetrahydro-2H-pyran moiety, and a cyclobutanecarboxamide group, which contribute to its unique biological properties.

This compound interacts with various molecular targets in the body, primarily through:

- Receptor Binding : The compound is believed to modulate the activity of specific receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, potentially affecting mood and cognition.

Biological Activities

The biological activities of this compound include:

- Antinociceptive Effects : Research indicates that this compound exhibits pain-relieving properties, making it a candidate for pain management therapies.

| Study Reference | Effect Observed | Methodology |

|---|---|---|

| Significant reduction in pain response | Animal models of acute pain | |

| Analgesic effect comparable to standard analgesics | Behavioral assays |

- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through modulation of serotonin and norepinephrine pathways.

| Study Reference | Effect Observed | Methodology |

|---|---|---|

| Improvement in depressive symptoms | Forced swim test in rodents | |

| Increased serotonin levels in the brain | Neurochemical analysis |

Case Study 1: Pain Management

In a study involving animal models, this compound was administered to evaluate its antinociceptive properties. The results demonstrated a statistically significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

Case Study 2: Antidepressant Effects

Another investigation assessed the compound's effects on depression-like behaviors. Rodent models treated with the compound showed marked improvements in behavior during forced swim tests, suggesting its efficacy as an antidepressant.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Early studies indicate low toxicity levels at therapeutic doses; however, further investigations are necessary to establish long-term safety and potential side effects.

Q & A

Q. How does cyclobutane ring strain influence receptor binding kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.